molecular formula C14H12O B167934 cis-Stilbene oxide CAS No. 1689-71-0

cis-Stilbene oxide

Cat. No.: B167934
CAS No.: 1689-71-0
M. Wt: 196.24 g/mol
InChI Key: ARCJQKUWGAZPFX-OKILXGFUSA-N
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Description

cis-Stilbene oxide: is an organic compound that belongs to the class of stilbenes, which are characterized by the presence of a 1,2-diphenylethylene structure. This compound is an epoxide derivative of cis-stilbene and is known for its unique chemical properties and applications in various fields. It is a colorless solid that is practically insoluble in water but soluble in organic solvents.

Mechanism of Action

Target of Action

cis-Stilbene oxide, also known as trans-Stilbene oxide, is primarily targeted towards the epoxide hydrolase enzyme . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs . The compound’s interaction with this enzyme is a key aspect of its mechanism of action .

Mode of Action

This compound interacts with its target, the epoxide hydrolase enzyme, by serving as a substrate for the enzyme . The enzyme catalyzes the hydration of the epoxide group in this compound, leading to the formation of a diol . This reaction is a part of the enzyme’s normal function in the metabolism of xenobiotics .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of xenobiotics . The compound’s interaction with the epoxide hydrolase enzyme leads to its conversion into a diol, a reaction that is a part of the normal function of the enzyme . This reaction can have downstream effects on the overall metabolism of xenobiotics in the body .

Pharmacokinetics

Given its interaction with the epoxide hydrolase enzyme, it can be inferred that the compound is likely metabolized in the liver, where the enzyme is abundantly present . The impact of these ADME properties on the compound’s bioavailability is currently unknown.

Result of Action

The primary result of this compound’s action is the conversion of the compound into a diol by the epoxide hydrolase enzyme . This reaction is a part of the normal metabolism of xenobiotics, and can have various molecular and cellular effects depending on the specific context .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of cis-Stilbene: The most common method for preparing cis-stilbene oxide involves the epoxidation of cis-stilbene. This reaction can be carried out using peracids such as meta-chloroperoxybenzoic acid (mCPBA) in an organic solvent like dichloromethane.

    Catalytic Epoxidation: Another method involves the use of catalysts such as supported gold nanoparticles in the presence of molecular oxygen.

Industrial Production Methods: Industrial production of this compound often employs similar epoxidation techniques but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Stilbene oxide can undergo further oxidation to form various products, including diols and carboxylic acids.

    Reduction: Reduction of this compound can yield cis-stilbene or other reduced derivatives.

    Substitution: The epoxide ring in this compound is reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under mild conditions.

Major Products:

    Diols: Formed through the hydrolysis of the epoxide ring.

    Substituted Stilbenes: Result from nucleophilic substitution reactions.

Scientific Research Applications

cis-Stilbene oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various complex molecules.

    Biology: this compound is used in studies related to enzyme activity, particularly epoxide hydrolases, which play a role in the metabolism of xenobiotics.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    trans-Stilbene oxide: The trans isomer of stilbene oxide, which has different chemical and biological properties.

    Resveratrol: A naturally occurring stilbene with significant antioxidant and anticancer properties.

    Combretastatin A-4: A stilbene derivative with potent anticancer activity.

Uniqueness of cis-Stilbene oxide: this compound is unique due to its specific epoxide structure, which makes it highly reactive and useful in various chemical reactions. Its ability to inhibit epoxide hydrolases also sets it apart from other stilbene derivatives, making it valuable in biochemical and pharmacological research.

Properties

IUPAC Name

(2R,3S)-2,3-diphenyloxirane
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InChI

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCJQKUWGAZPFX-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
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Physical Description

White crystals; [Aldrich MSDS], Solid
Record name trans-Stilbene oxide
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Record name Cis-stilbene oxide
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CAS No.

1689-71-0, 1439-07-2
Record name cis-Stilbene oxide
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Record name cis-Stilbene oxide
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Record name trans-α,α-epoxydibenzyl
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Record name STILBENE OXIDE, CIS-
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Synthesis routes and methods I

Procedure details

To a rapidly stirred solution of a sulphide of formula (D) wherein Ra is CH2OCH3 and Rb is H (1 equivalent, 80 mg, 0.33 mmol), rhodium (II) acetate dimer (1 mol %, 1.5 mg, 0.003 mmol), benzyltriethylammonium chloride (20 mol %, 15 mg, 0.066 mmol) and benzaldehyde (35 mg, 0.33 mmol) in anhydrous acetonitrile (1 cm3) was added the tosyl hydrazone salt (1.5 equivalents, 147 mg, 0.495 mmol). The heterogeneous mixture was stirred rapidly at room temperature to facilitate even dispersion of the solid, then held at 30° C. (bath temperature) for 32 hours. The mixture was then cooled and ethyl acetate/water (0.5 cm3+0.5 cm3) added. The organic phase was removed and the aqueous phase extracted with ethyl acetate (2×0.5 cm3). The combined organic extracts were then dried over sodium sulphate, filtered and concentrated in vacuo. The residue was purified on silica, eluting with 0-25% DCM/petrol, to give stilbene oxide as a white solid (38 mg, 59%) and as a >98:2 mixture (trans:cis) of diastereoisomers; enantiomeric excess 93% (R, R major) as determined by chiral HPLC (see conditions below). The NMR data for this compound is reported above.
[Compound]
Name
sulphide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( D )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Three
[Compound]
Name
tosyl hydrazone
Quantity
147 mg
Type
reactant
Reaction Step Four
Name
ethyl acetate water
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Quantity
15 mg
Type
catalyst
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Quantity
1.5 mg
Type
catalyst
Reaction Step Eight
Yield
59%

Synthesis routes and methods II

Procedure details

To a mixture of rhodium (II) acetate (0.0021 g), dichloromethane (4 ml) and benzaldehyde (0.051 ml) was added 1-methoxy-4-methylthiobenzene (0.0036 ml). To this mixture was added, with stirring, a solution of phenyldiazomethane (1 mmol in tert-butylmethyl ether (8 ml)) over 19 hours. The reaction mixture was stirred or a further 5 hours after which the mixture was allowed to stand at room temperature for 2 days. The solvent was removed in vacuo and the residue chromatographed on silica using dichloromethane:hexane 2:3 as eluant. The title compound was obtained as a colourless oil (0.0713 g, 22.6% yield).
Quantity
0.0036 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.051 mL
Type
reactant
Reaction Step Three
Quantity
0.0021 g
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Yield
22.6%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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